2-(Trifluoromethyl)benzamidine hydrochloride
Overview
Description
2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H7F3N2·HCl. It is known for its unique trifluoromethyl group attached to the benzamidine structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Mechanism of Action
Target of Action
Benzamidine, a compound with a similar structure, is known to interact with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha
Mode of Action
The exact mode of action of 2-(Trifluoromethyl)benzamidine hydrochloride is currently unknown. As mentioned earlier, benzamidine interacts with various proteins, potentially influencing their function . It’s possible that this compound may have a similar mode of action, but this needs to be confirmed through further studies.
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming stable complexes that inhibit their activity. The interaction between this compound and these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to alterations in gene expression and cellular metabolism. For instance, the inhibition of thrombin by this compound can affect the coagulation cascade, impacting cell function and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of serine proteases. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. The inhibitor forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is crucial for its effectiveness in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can maintain its inhibitory effects for extended periods, although its potency may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is essential for its inhibitory effects on target enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with cytoplasmic proteases. Additionally, the compound can be directed to specific organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzonitrile with ammonia or an amine under acidic conditions to form the benzamidine structure. The hydrochloride salt is then formed by treating the resulting benzamidine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the benzamidine group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)benzamidine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as an inhibitor in enzyme studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzamidine hydrochloride
- 2-(Trifluoromethyl)benzonitrile
- 2-(Trifluoromethyl)benzamide
Uniqueness
2-(Trifluoromethyl)benzamidine hydrochloride is unique due to its specific trifluoromethyl group attached to the benzamidine structure. This configuration imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. The trifluoromethyl group also enhances the compound’s reactivity and binding affinity, making it valuable in various scientific research applications .
Properties
IUPAC Name |
2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJIKBARHCQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655092 | |
Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171756-10-7 | |
Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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